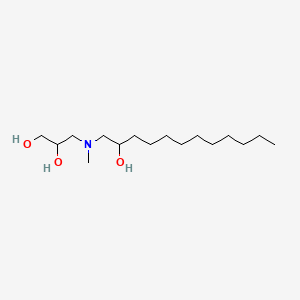
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is an organic compound with the molecular formula C16H35NO3 and a molecular weight of 289.45 g/mol . This compound features a hydroxyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol typically involves the reaction of 2-hydroxydodecylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol involves its interaction with cellular membranes and proteins. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound can modulate membrane fluidity and permeability, affecting cellular signaling pathways and transport processes .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)propane-1,2-diol: This compound has a similar structure but lacks the long hydrophobic dodecyl chain, making it less effective in membrane-related applications.
3-Dimethylamino-1,2-propanediol: This compound features a dimethylamino group instead of a methylamino group, which can alter its reactivity and interaction with biomolecules.
Uniqueness
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is unique due to its combination of hydrophilic and hydrophobic properties, allowing it to interact with both aqueous and lipid environments. This dual functionality makes it particularly valuable in applications involving cell membranes and lipid-based systems .
Properties
CAS No. |
60659-36-1 |
|---|---|
Molecular Formula |
C16H35NO3 |
Molecular Weight |
289.45 g/mol |
IUPAC Name |
3-[2-hydroxydodecyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C16H35NO3/c1-3-4-5-6-7-8-9-10-11-15(19)12-17(2)13-16(20)14-18/h15-16,18-20H,3-14H2,1-2H3 |
InChI Key |
PFGDHGPYLSLZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(C)CC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)
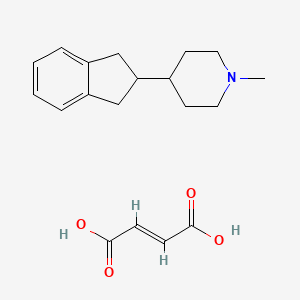
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
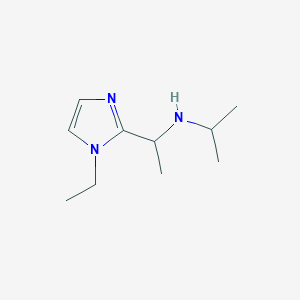
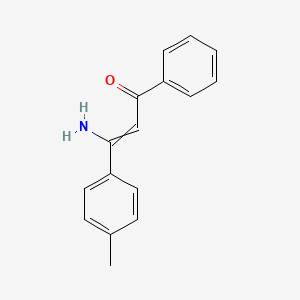


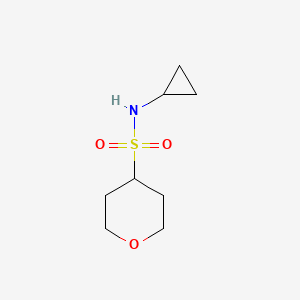
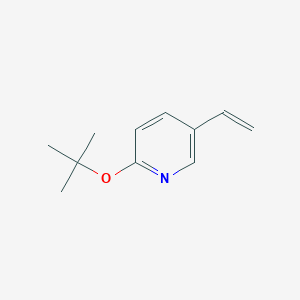
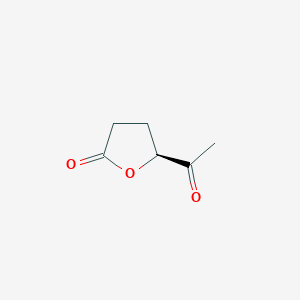
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)

